molecular formula C11H12N2O2 B2976709 methyl 3-(1H-benzimidazol-1-yl)propanoate CAS No. 144186-69-6

methyl 3-(1H-benzimidazol-1-yl)propanoate

Cat. No.: B2976709
CAS No.: 144186-69-6
M. Wt: 204.229
InChI Key: NOIRWGDCLMOMJK-UHFFFAOYSA-N
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Description

Methyl 3-(1H-benzimidazol-1-yl)propanoate is an organic compound with the molecular formula C11H12N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-benzimidazol-1-yl)propanoate typically involves the reaction of benzimidazole with methyl acrylate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic attack of the benzimidazole nitrogen on the acrylate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-benzimidazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole carboxylic acids, while reduction can produce benzimidazole alcohols .

Scientific Research Applications

Methyl 3-(1H-benzimidazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzimidazole derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-(1H-benzimidazol-1-yl)propanoate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and targets depend on the specific derivative and its modifications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-benzo[d]imidazol-1-yl)propanoate
  • 1H-Benzimidazole-1-propanoic acid, methyl ester

Uniqueness

Methyl 3-(1H-benzimidazol-1-yl)propanoate is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its ester group provides additional reactivity, enabling further modifications and derivatizations .

Properties

IUPAC Name

methyl 3-(benzimidazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)6-7-13-8-12-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIRWGDCLMOMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10.0 g (84 mmol) of benzimidazole, 22.7 ml (250 mmol) of methyl acrylate and 3 drops of DBU in 50 ml of tetrahydrofuran was heated at reflux for 2 days. The resulting solution was concentrated in vacuo, and the residue was purified by silica gel chromatography using 3% methanol in chloroform to provide 15.7 g (92%) of the desired compound (Rf 0.58, 10% methanol in chloroform).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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